Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions, such as controlled temperatures, specific catalysts, and solvents to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial and antifungal properties make it useful in studying biological pathways and developing new antibiotics.
Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The p-tolylureido group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent with a similar thiazole structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRXZEVCNXABQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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